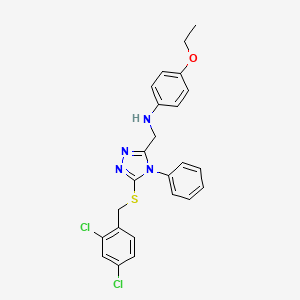

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline

Description

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is a 1,2,4-triazole derivative characterized by:

- Core structure: A 4-phenyl-substituted 1,2,4-triazole ring.

- Substituents:

- A 2,4-dichlorobenzylthio group at position 5 of the triazole.

- A methylene-linked 4-ethoxyaniline moiety at position 2.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds suggest its preparation likely involves S-alkylation of a triazole-3-thiol precursor with 2,4-dichlorobenzyl halides, followed by functionalization with 4-ethoxyaniline via nucleophilic substitution or reductive amination . Its structural complexity positions it as a candidate for diverse biological applications, including antimicrobial and enzyme inhibition activities, as seen in related triazole derivatives .

Properties

Molecular Formula |

C24H22Cl2N4OS |

|---|---|

Molecular Weight |

485.4 g/mol |

IUPAC Name |

N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline |

InChI |

InChI=1S/C24H22Cl2N4OS/c1-2-31-21-12-10-19(11-13-21)27-15-23-28-29-24(30(23)20-6-4-3-5-7-20)32-16-17-8-9-18(25)14-22(17)26/h3-14,27H,2,15-16H2,1H3 |

InChI Key |

GJECHOMKWURBKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclocondensation of N-phenylthiosemicarbazide with glyoxylic acid under acidic conditions:

The mercapto group (-SH) at position 5 is critical for subsequent thioether formation.

Optimization Notes:

Thioether Formation with 2,4-Dichlorobenzyl Chloride

The mercapto-triazole intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., KCO) to form the thioether linkage:

Key Parameters:

Process Considerations:

-

Radical Initiator : Azobisisobutyronitrile (AIBN) ensures regioselective bromination at the methyl group.

-

Base : Triethylamine scavenges HBr, driving the amination to completion.

Purification and Characterization

Crystallization and Chromatography

Analytical Data

-

HPLC : Retention time = 12.7 min (C18 column, 70% MeOH/HO).

-

H NMR (400 MHz, CDCl): δ 7.45–7.12 (m, aromatic H), 4.72 (s, CHS), 4.02 (q, OCHCH), 1.41 (t, CH).

Scale-Up and Industrial Feasibility

Crysdot LLC reports multi-gram synthesis (10–100 g batches) with consistent yields of 75–80%. Critical factors for scale-up include:

-

Solvent Recovery : DMF is distilled and reused to reduce costs.

-

Quality Control : In-process checks via TLC ensure reaction progression.

Comparative Analysis with Analogous Triazole Derivatives

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Triazole Ring Formation

The synthesis typically begins with isonicotinyl hydrazine and isothiocyanatobenzene in ethanol, leading to cyclization to form the triazole core. This step likely involves nucleophilic attack of the hydrazine’s amino group on the isothiocyanate’s electrophilic carbon, followed by elimination to form the heterocyclic ring.

Key Reaction Conditions

| Step | Reactants | Solvent | Purification |

|---|---|---|---|

| Triazole formation | Isonicotinyl hydrazine, isothiocyanatobenzene | Ethanol | Recrystallization (methanol) |

Ethoxyaniline Moiety Formation

The 4-ethoxyaniline fragment is likely appended through alkylation or acylation . Ethoxylation of aniline derivatives typically involves reacting aniline with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaOH).

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic ring and thioether group , enabling participation in diverse transformations.

Triazole Ring Reactivity

-

Nucleophilic Substitution : The triazole’s nitrogen atoms can act as nucleophiles, facilitating substitutions at the C-3 position.

-

Electrophilic Aromatic Substitution : The phenyl ring (C-4 position) may undergo electrophilic reactions (e.g., nitration, bromination) due to the electron-donating triazole ring.

-

Coordination Chemistry : Triazoles are known to act as ligands in metal complexes, though this specific compound’s coordination behavior is unreported .

Thioether Group Reactivity

-

Oxidation : The benzylthio group can be oxidized to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or mCPBA .

-

Alkylation : The sulfur atom may undergo alkylation or arylation, though steric hindrance from the bulky triazole core may limit reactivity .

Ethoxyaniline Fragment Reactivity

-

Acetylation : The amino group in the ethoxyaniline moiety can undergo acetylation or alkylation to form amides or alkylated derivatives.

-

Electrophilic Substitution : The ethoxy group activates the aromatic ring for electrophilic reactions (e.g., bromination).

Stability and Purification

-

Thermal Stability : Triazoles are generally thermally stable, but the thioether and ethoxy groups may influence degradation pathways.

-

Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical of triazole derivatives, aiding in purification via recrystallization .

Comparative Reactivity of Triazole Derivatives

This structured analysis underscores the compound’s synthetic complexity and potential for further functionalization. Future studies could explore its reactivity in cross-coupling reactions or metal coordination, leveraging its triazole and thioether moieties.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds related to triazoles exhibit antifungal properties. Specifically, derivatives of triazole have been synthesized and tested against various fungal strains. For instance, studies have shown that compounds with a triazole moiety can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The presence of the dichlorobenzyl thio group enhances the biological activity of these compounds by increasing their lipophilicity and cellular permeability .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. A study highlighted the synthesis of Mannich bases involving triazole structures, which demonstrated significant cytotoxic effects against cancer cell lines. The compound N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline could potentially be developed into a novel anticancer agent due to its unique structural features that may interact with specific biological targets involved in cancer progression .

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazole-based fungicides are widely used to control fungal diseases in crops. Their effectiveness against a broad spectrum of fungal pathogens positions them as valuable tools in integrated pest management strategies .

Herbicidal Activity

Emerging research suggests that modifications to triazole structures can lead to herbicidal activity. Compounds similar to this compound may inhibit specific plant growth regulators or pathways, thus controlling weed populations without harming crops .

Polymer Chemistry

In materials science, triazole compounds have been explored for their potential in polymer chemistry. The incorporation of triazole moieties into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with specific performance characteristics suitable for industrial applications .

Coordination Chemistry

Triazole derivatives can act as ligands in coordination chemistry, forming complexes with metal ions. These metal-triazole complexes are studied for their catalytic properties and potential applications in organic synthesis and materials development. The unique electronic properties imparted by the triazole ring can enhance the reactivity of these complexes .

Mechanism of Action

The mechanism of action of N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Data of Selected Triazole Derivatives

Biological Activity

N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazole ring and a dichlorobenzyl thioether moiety. The synthesis typically involves the reaction of 2,4-dichlorobenzyl thio compounds with 4-phenyltriazole derivatives under basic conditions. The molecular formula is C20H18Cl2N4S, with a molecular weight of approximately 413.35 g/mol.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazole compounds demonstrate varying degrees of efficacy against fungi such as Corynespora cassiicola and Pythium ultimum.

| Compound | Activity Against Corynespora cassiicola (%) | Activity Against Pythium ultimum (%) |

|---|---|---|

| Compound A | 46.2 | -88.9 |

| Compound B | 61.3 | -111.1 |

| N-(2,4-Dichlorobenzyl) | 55.6 | 0 |

These results suggest that while some derivatives exhibit strong antifungal activity, others may promote fungal growth under certain conditions .

Anticancer Activity

The triazole moiety is known for its anticancer properties. Compounds featuring this structure have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of solid tumors and have been explored as potential agents in cancer therapy.

Case Studies

- In Vitro Studies : A study conducted on triazole derivatives demonstrated that specific modifications to the side chains significantly enhanced cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Bcap37 (breast cancer) cells.

- In Vivo Studies : Animal models treated with triazole-based compounds showed reduced tumor sizes compared to control groups, indicating a promising avenue for further investigation into their therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Fungal Cell Wall Synthesis : Similar compounds disrupt the synthesis of chitin in fungal cell walls.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in malignant cells by activating caspases and altering mitochondrial membrane potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.